molecular formula C8H17NO B13078252 2-[(3S)-1-methylpiperidin-3-yl]ethanol CAS No. 1620510-56-6

2-[(3S)-1-methylpiperidin-3-yl]ethanol

Cat. No.: B13078252
CAS No.: 1620510-56-6
M. Wt: 143.23 g/mol
InChI Key: PLZATTBQOOIXMS-QMMMGPOBSA-N
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Description

2-[(3S)-1-methylpiperidin-3-yl]ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-1-methylpiperidin-3-yl]ethanol typically involves the use of piperidine as a starting material. One common method involves the reduction of a piperidinone derivative. For instance, the reduction of 3-methylpiperidin-2-one using sodium borohydride in methanol can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of catalytic hydrogenation over palladium or platinum catalysts is also a viable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-1-methylpiperidin-3-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[(3S)-1-methylpiperidin-3-yl]ethanone .

Scientific Research Applications

2-[(3S)-1-methylpiperidin-3-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3S)-1-methylpiperidin-3-yl]ethanol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    3-methylpiperidine: A closely related compound with a methyl group at the 3-position.

    2-[(3S)-3-methyl-1-piperidinyl]ethanone: An oxidized form of the target compound

Uniqueness

2-[(3S)-1-methylpiperidin-3-yl]ethanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

CAS No.

1620510-56-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[(3S)-1-methylpiperidin-3-yl]ethanol

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

PLZATTBQOOIXMS-QMMMGPOBSA-N

Isomeric SMILES

CN1CCC[C@H](C1)CCO

Canonical SMILES

CN1CCCC(C1)CCO

Origin of Product

United States

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